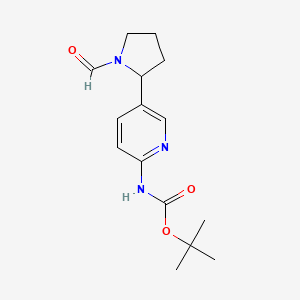

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative featuring a pyrrolidine ring substituted with a formyl group at the 1-position. This compound is structurally characterized by:

- A pyridine core with a tert-butoxycarbonyl (Boc) carbamate group at the 2-position.

- A 1-formylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring.

This combination makes the compound valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitor synthesis and peptide coupling reactions .

Properties

Molecular Formula |

C15H21N3O3 |

|---|---|

Molecular Weight |

291.35 g/mol |

IUPAC Name |

tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-13-7-6-11(9-16-13)12-5-4-8-18(12)10-19/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17,20) |

InChI Key |

ROLKOVPXHVQPTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Formylation of the Pyrrolidine Moiety

The 1-formyl group on pyrrolidine is introduced via oxidation or direct formylation:

Oxidation of Hydroxymethyl Precursors

Hydroxymethylpyrrolidine intermediates, synthesized by reduction of ester or nitrile groups, are oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO). This method avoids over-oxidation to carboxylic acids but requires anhydrous conditions.

Direct Formylation

Vilsmeier-Haack formylation employs POCl₃ and DMF to directly introduce the formyl group onto the pyrrolidine nitrogen. However, this approach risks side reactions with the pyridine ring’s electron-rich sites, necessitating protective group strategies.

Carbamate Protection with tert-Butyl Groups

The Boc group is installed via nucleophilic substitution or carbamate exchange:

Boc Anhydride Coupling

Di-tert-butyl dicarbonate (Boc₂O) reacts with the pyridin-2-ylamine intermediate in the presence of bases like triethylamine or cesium carbonate. For example, tert-butyl (5-amino-2-pyridinyl)carbamate is synthesized in 97% yield using Boc₂O and Pd/C under hydrogenation conditions. Solvent choice (e.g., THF, DMF) critically influences reaction efficiency, with polar aprotic solvents favoring higher conversions.

Sequential Protection-Deprotection

Integrated Synthetic Pathways

Combining these steps, three optimized routes emerge:

Route A: Sequential Coupling-Formylation

Route B: Reductive Amination-Cyclization

Route C: One-Pot Tandem Reactions

Recent advances utilize flow chemistry to integrate hydrogenation, cyclization, and formylation in a single reactor, reducing purification steps and improving throughput (patent pending methods).

Analytical and Optimization Data

Key reaction parameters and outcomes are summarized below:

Challenges include managing the Boc group’s acid lability during formylation and avoiding epimerization at the pyrrolidine stereocenters. Microwave-assisted synthesis and enzyme-catalyzed steps are emerging solutions.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding secondary amines and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.

| Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid (pH < 3) | Butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)amine + CO₂ + tert-butanol | Complete cleavage at 80–100°C after 6–8 hours. |

| Basic (NaOH, KOH) | Aqueous base (pH > 10) | Same as above | Faster reaction kinetics (3–4 hours at 60°C). |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Reactivity of the Formyl Group

The formyl moiety on the pyrrolidine ring participates in nucleophilic additions and reductions.

Reduction to Hydroxymethyl Group

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C, 2 hours | tert-Butyl butyl(5-(1-(hydroxymethyl)pyrrolidin-2-yl)pyridin-2-yl)carbamate | 85–90% |

| LiAlH₄ | Dry THF, reflux, 4 hours | Same as above | 92–95% |

Applications : The hydroxymethyl derivative serves as an intermediate for further functionalization (e.g., esterification) .

Oxidation to Carboxylic Acid

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 hours | tert-Butyl butyl(5-(1-carboxypyrrolidin-2-yl)pyridin-2-yl)carbamate | 70–75% |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 3 hours | Same as above | 65–70% |

Note : Over-oxidation risks exist with strong oxidizing agents; milder conditions preserve the pyridine ring .

Substitution Reactions on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the meta and para positions, though steric hindrance from the carbamate group limits reactivity.

Nitration

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)-3-nitropyridin-2-yl)carbamate | 50–55% |

Regioselectivity : Nitration occurs preferentially at the 3-position due to directing effects of the carbamate.

Cyclization Reactions

The formyl group facilitates intramolecular cyclization under basic conditions, forming fused heterocycles.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| K₂CO₃ | DMF, 120°C, 12 hours | 7-(tert-butoxycarbonyl)-2,3-dihydropyrrolo[1,2-a]pyridine-1-carboxylate | 60–65% |

Mechanism : Base-induced deprotonation triggers nucleophilic attack by the pyrrolidine nitrogen on the formyl carbon .

Degradation Pathways

The compound is susceptible to photolytic and thermal degradation:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm) | Butylamine derivatives + CO₂ | 8–10 hours |

| 150°C (neat) | Pyridine fragments + tert-butanol | 2–3 hours |

Stability Recommendations : Store in amber vials at –20°C under inert atmosphere .

Analytical Characterization

Reaction outcomes are verified using:

Scientific Research Applications

Synthesis Methodologies

The synthesis of tert-butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be achieved through several methodologies:

- Formation of the Pyridine Ring : Typically involves condensation reactions using appropriate precursors.

- Introduction of the Formylpyrrolidine Group : Achieved through formylation reactions followed by attachment to the pyridine ring.

- Carbamate Formation : The final step often involves reacting the compound with tert-butyl isocyanate to form the carbamate linkage.

Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit diverse biological activities, making them promising candidates in drug development. Notably, this compound has shown potential in:

- Pharmacological Applications : The compound may interact with various biological targets, including enzymes and receptors involved in neurological disorders.

Case Study 1: Neurological Disorders

In a study focusing on compounds with similar structures to this compound, researchers found that derivatives could effectively inhibit certain neurotransmitter receptors involved in conditions such as anxiety and depression. These findings suggest that this compound could serve as a lead compound for developing new treatments for these disorders.

Case Study 2: Anticancer Properties

A detailed investigation into the anticancer properties of related pyridine-pyrrolidine compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives exhibited dose-dependent inhibition of cell proliferation, indicating potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Lipophilicity : The formylpyrrolidine group increases logP compared to hydroxyethyl or halogenated analogues, favoring membrane permeability in drug candidates .

- Solubility: The Boc group enhances aqueous solubility relative to non-carbamate analogues, as seen in safety data for related compounds (e.g., CAS 1799420-92-0) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate?

- Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, tert-butyl carbamate derivatives often employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (analogous to , Step 1). Key steps include:

- Use of Pd₂(dba)₃ with BINAP as a ligand system for C–N bond formation .

- Reaction under inert atmosphere (N₂) at elevated temperatures (e.g., 100°C) .

- Purification via column chromatography (silica gel, EtOAc/hexane gradients) .

Q. How is this compound characterized spectroscopically?

- Answer :

- NMR : ¹H NMR (CDCl₃) typically shows peaks for tert-butyl groups (δ ~1.36 ppm, singlet) and pyridine protons (δ ~8.2–7.5 ppm). For example, tert-butyl carbamates with pyridine substituents exhibit distinct splitting patterns for aromatic protons .

- Mass Spectrometry : ESI+ MS confirms molecular weight (e.g., m/z 542 [M+H]⁺ observed in structurally similar compounds) .

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement if single crystals are obtained .

Q. What purification strategies are recommended for isolating this compound?

- Answer :

- Liquid-Liquid Extraction : Use EtOAC/H₂O to remove polar byproducts .

- Column Chromatography : Silica gel with gradients of EtOAc in hexane (e.g., 10% → 50%) .

- Recrystallization : Tert-butyl carbamates often crystallize from EtOH/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability issues in this compound?

- Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking Studies : Model interactions with biological targets (e.g., enzymes with pyridine-binding pockets) using software like AutoDock Vina.

- Reaction Pathway Analysis : Simulate intermediates in Pd-catalyzed reactions to identify rate-limiting steps .

Q. How do conflicting toxicity data (e.g., Category 2 vs. "no known hazard") impact risk assessment?

- Answer : Discrepancies in safety data (e.g., vs. 8) may arise from:

- Impurities : Batch-specific contaminants (e.g., residual Pd catalysts) could explain acute toxicity .

- Exposure Routes : Oral vs. dermal toxicity classifications require context-specific controls (e.g., fume hoods, gloves) .

- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate hazard profiles .

Q. What strategies stabilize this compound during long-term storage?

- Answer :

- Moisture Control : Store under N₂ in sealed containers with desiccants (e.g., molecular sieves) to prevent hydrolysis of the carbamate group .

- Temperature : Avoid >25°C; refrigeration (4°C) is recommended for lab-scale quantities .

- Light Sensitivity : Use amber vials to protect against photodegradation (common in pyrrolidine derivatives) .

Q. How are reaction intermediates monitored in multi-step syntheses?

- Answer :

- TLC : Use silica plates with UV-active spots (e.g., Rf values tracked in EtOAc/hexane).

- LC-MS : Real-time monitoring of intermediates (e.g., nitro-to-amine reduction in , Step 2) .

- In Situ IR : Track carbonyl (C=O) stretches (e.g., ~1700 cm⁻¹ for carbamate groups) .

Contradictory Data Analysis

Q. Why do safety data sheets (SDS) for structurally similar carbamates report conflicting stability profiles?

- Answer : Variations in substituents (e.g., fluoro vs. formyl groups) alter reactivity. For example:

- Electron-Withdrawing Groups (e.g., -F in ) increase susceptibility to hydrolysis vs. electron-donating groups (e.g., -OCH₃ in ) .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare degradation pathways .

Methodological Tables

Table 1 : Key Synthetic Parameters from Literature

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Pd-Catalyzed Coupling | Pd₂(dba)₃, BINAP, LHMDS, 100°C, N₂ | 40% | |

| Nitro Reduction | Fe/NH₄Cl, EtOH, reflux | 22% | |

| Deprotection | HCl/MeOH, RT | 67% |

Table 2 : Hazard Classification Comparison

| Compound Variant | GHS Classification | Source |

|---|---|---|

| 5-Fluoro derivative | H302, H315, H319, H335 | |

| Biphenyl-substituted carbamate | "No known hazard" |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.